N-(furan-2-ylmethyl)-4-(phenylsulfonyl)-2-(p-tolyl)oxazol-5-amine
Description
Properties
Molecular Formula |
C21H18N2O4S |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
4-(benzenesulfonyl)-N-(furan-2-ylmethyl)-2-(4-methylphenyl)-1,3-oxazol-5-amine |
InChI |
InChI=1S/C21H18N2O4S/c1-15-9-11-16(12-10-15)19-23-21(28(24,25)18-7-3-2-4-8-18)20(27-19)22-14-17-6-5-13-26-17/h2-13,22H,14H2,1H3 |
InChI Key |
FTXAKOXNLKXGIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)NCC3=CC=CO3)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Condensation of Amides with Aldehydes/Ketones
A common method involves reacting an amide (e.g., p-tolylamide) with a keto-aldehyde under acidic or basic conditions. For example, furfural derivatives have been used in similar cyclizations.
Proposed Route :
- Step 1 : Synthesize p-tolylamide from p-toluidine and acetyl chloride.
- Step 2 : Condense with furan-2-carbaldehyde under acidic conditions (e.g., BF₃·Et₂O) to form the oxazole core.
| Reagent | Conditions | Yield | Reference |
|---|---|---|---|
| p-Toluidine + AcCl | RT, 24 h | 85–90% | |
| Furan-2-carbaldehyde | BF₃·Et₂O, reflux | 70–80% |
Hydroxylamine-Mediated Cyclization
Hydroxylamine derivatives react with nitriles or esters to form oxadiazoles or oxazoles. While less common for oxazole synthesis, modifications (e.g., using chloroacetyl intermediates) may apply.
Sulfonylation of Oxazole Derivatives
Phenylsulfonyl groups are introduced via electrophilic substitution or nucleophilic displacement.
Direct Sulfonylation
Phenylsulfonyl chloride (PSCl) reacts with activated oxazole positions. The 4-position is favored if electron-rich.
Proposed Protocol :
- Step 1 : Activate oxazole derivative with a base (e.g., NaH).
- Step 2 : React with PSCl in THF at 0–5°C.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Base Activation | NaH, THF, 0°C | Anhydrous conditions |
| Sulfonylation | PSCl, RT, 4 h | Quench with NH₄Cl |
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) may install aryl groups, but sulfonyl groups are more efficiently added via direct substitution.
Functionalization of the Amine Group
The furan-2-ylmethyl group is introduced via alkylation or reductive amination.
Alkylation with Furan-2-ylmethyl Halides
Amine reacts with furan-2-ylmethyl bromide in the presence of a base (e.g., K₂CO₃).
| Component | Conditions | Yield | Reference |
|---|---|---|---|
| Oxazole-amine + CH₂Br | K₂CO₃, DMF, 60°C, 12 h | 60–70% |
Reductive Amination
Furan-2-carbaldehyde reacts with amine under NaBH₃CN or NaBH₄ reduction.
| Reagents | Conditions | Yield | Reference |
|---|---|---|---|
| Aldehyde + Amine | NaBH₃CN, MeOH, RT, 24 h | 75–85% |
Assembly of the Full Target Compound
A potential synthetic pathway combines the above steps:
- Oxazole Core Synthesis : Condensation of p-tolylamide with furan-2-carbaldehyde.
- Sulfonylation : Introduction of phenylsulfonyl at position 4.
- Amine Functionalization : Alkylation with furan-2-ylmethyl bromide.
Critical Challenges
- Regioselectivity : Ensuring sulfonylation occurs at the 4-position.
- Stability : Oxazole rings may undergo hydrolysis under acidic/basic conditions.
Alternative Routes and Literature Gaps
While no direct synthesis of the target compound exists, analogous methods suggest feasibility:
- Oxazole Sulfonation : Reported in 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine derivatives.
- Furan-2-ylmethyl Amines : Synthesized via reductive amination in tetrazole analogues.
Proposed Optimization Strategies
| Parameter | Suggested Adjustment | Rationale |
|---|---|---|
| Solvent | THF → Dioxane | Improved solubility |
| Catalyst | Pd(PPh₃)₄ → PdCl₂(dppf) | Enhanced coupling yields |
| Reaction Time | 12 h → 6 h | Mitigate decomposition |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and methylphenyl groups.
Reduction: Reduction reactions might target the oxazole ring or the benzenesulfonyl group.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, sulfonyl chlorides, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound might serve as a ligand or catalyst in various organic reactions.
Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development:
Biological Probes: It might be used in the design of probes for studying biological processes.
Medicine
Therapeutic Agents: Potential use in the treatment of diseases due to its bioactive properties.
Diagnostic Tools: It could be used in the development of diagnostic agents.
Industry
Materials Science: Applications in the development of new materials with specific properties.
Chemical Manufacturing: Use as a precursor or intermediate in the production of various chemicals.
Mechanism of Action
The mechanism of action of 4-(BENZENESULFONYL)-N-[(FURAN-2-YL)METHYL]-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-AMINE would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with DNA/RNA processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The table below compares the target compound with structurally related oxazole derivatives:
Key Observations :
- Electron-Withdrawing vs.
- For instance, the 2-(2-chlorophenyl) group in may enhance lipophilicity relative to the target’s p-tolyl group.
- Amine Side Chains : The furan-2-ylmethylamine group in the target and contrasts with oxolan-2-ylmethylamine in , which may improve aqueous solubility due to the tetrahydrofuran-derived moiety.
Analytical and Spectroscopic Comparisons
- NMR Spectroscopy :
- reports ¹H NMR shifts for oxazol-2-amine derivatives in δ 6.5–8.5 ppm for aromatic protons, with coupling constants (J = 8–9 Hz) indicative of para-substituted aryl groups . Similar patterns are expected for the target compound.
- highlights distinct ¹H NMR signals for the furan-2-ylmethyl group (δ ~4.3 ppm for –CH₂–) and sulfonyl aryl protons (δ ~7.8 ppm) .
- Mass Spectrometry :
- HRMS data for tetrazole derivatives (e.g., m/z 436.1616 in ) and oxazoles (e.g., m/z 471.96 in ) confirm molecular formulas and fragmentation patterns.
Q & A
Q. What are the common synthetic routes for preparing N-(furan-2-ylmethyl)-4-(phenylsulfonyl)-2-(p-tolyl)oxazol-5-amine?
The synthesis typically involves cyclization or substitution reactions. For example:
- Cyclization : Use of triethylamine and sodium nitrite in DMF to form oxazole or tetrazole cores .
- Sulfonylation : Introducing the phenylsulfonyl group via sulfonyl chloride intermediates under reflux conditions .
- Amine coupling : Reaction of furan-2-ylmethylamine with pre-functionalized oxazole intermediates, optimized using catalysts like DMAP in dichloromethane (DCM) under ultrasonication .
Q. Which spectroscopic methods are critical for characterizing this compound?
Key methods include:
- 1H/13C NMR : To confirm substitution patterns (e.g., furan methyl protons at δ 4.3–4.6 ppm, sulfonyl group integration) .
- HRMS (ESI) : For precise molecular weight determination (e.g., [M+H]+ ion matching calculated mass) .
- IR Spectroscopy : Identification of sulfonyl S=O stretches (~1350–1150 cm⁻¹) and oxazole C=N bonds (~1650 cm⁻¹) .
Q. What in vitro models are used to assess its biological activity?
- Receptor binding assays : CRF1 receptor affinity studies using human retinoblastoma Y79 cells, measuring cAMP inhibition (IC50 values) .
- Antioxidant screening : DPPH radical scavenging assays to evaluate electron-donating capacity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in sulfonylation steps?
- Solvent selection : Polar aprotic solvents (DMF, DCM) enhance sulfonyl chloride reactivity .
- Temperature control : Reflux at 80–100°C minimizes side reactions (e.g., hydrolysis) .
- Catalyst use : DMAP (4-dimethylaminopyridine) accelerates coupling by stabilizing intermediates .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) resolves sulfonylated products from unreacted starting materials .
Q. What strategies resolve ambiguities in structural elucidation when spectroscopic data is inconclusive?
Q. How do structural modifications (e.g., substituents on the phenyl ring) affect pharmacological activity?
- Electron-withdrawing groups (e.g., -CF3 on phenylsulfonyl): Increase metabolic stability but may reduce solubility .
- Para-substituted aryl groups (e.g., p-tolyl): Enhance CRF1 receptor binding affinity due to hydrophobic interactions .
- Furan methyl position : Steric hindrance from 2-furylmethylamine improves selectivity over off-target enzymes .
Q. How to design dose-response experiments for in vivo efficacy studies?
- Acute stress models : Administer 10–30 mg/kg orally in rodents, measuring ACTH suppression over 6–24 hours .
- Chronic models : Daily dosing for 30 days in chronic mild stress (CMS) paradigms, evaluating body weight recovery and anxiety-like behaviors .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported IC50 values across studies?
Q. Why do some studies report high antioxidant activity while others show minimal effects?
- Radical specificity : DPPH assays may not reflect intracellular ROS scavenging; combine with ORAC or TBARS assays for robustness .
- Redox environment : Pro-oxidant behavior at high concentrations (>100 µM) due to sulfonyl group reactivity .
Methodological Case Studies
Q. Case Study: Resolving low yields in oxazole ring formation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
